beta-Zeacarotene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C40H58 |
|---|---|
Molecular Weight |
538.9 g/mol |
IUPAC Name |
2-[(1E,3E,5E,7E,9E,11E,13E,15E,19E)-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,19,23-decaenyl]-1,3,3-trimethylcyclohexene |
InChI |
InChI=1S/C40H58/c1-32(2)18-13-21-35(5)24-15-26-36(6)25-14-22-33(3)19-11-12-20-34(4)23-16-27-37(7)29-30-39-38(8)28-17-31-40(39,9)10/h11-12,14,16,18-20,22-25,27,29-30H,13,15,17,21,26,28,31H2,1-10H3/b12-11+,22-14+,23-16+,30-29+,33-19+,34-20+,35-24+,36-25+,37-27+ |
InChI Key |
MICBIPJWKDDGNL-FILYMEKXSA-N |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)CCC=C(C)CCC=C(C)C)C)C |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)/C)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)CCC=C(C)CCC=C(C)C)C)C |
Synonyms |
alpha-zeacarotene beta-zeacarotene zeacarotene zeacarotene, (6R)-isomer zeacarotene, (trans)-isome |
Origin of Product |
United States |
Ecological Occurrence and Biological Distribution of Beta Zeacarotene
Distribution Patterns in Diverse Plant Species and Tissues
Beta-zeacarotene is a naturally occurring pigment found in a variety of plants, though often in trace amounts as it is a precursor to other essential carotenoids. amerigoscientific.comcaringsunshine.com Its presence and concentration can be influenced by genetic factors, environmental conditions, and the specific plant organ.
The accumulation of this compound is most prominently observed in specific plant mutants where the carotenoid biosynthesis pathway is genetically altered. When enzymes responsible for converting this compound into downstream carotenoids are non-functional, this compound can accumulate to detectable levels. For instance, certain mutants of the cyanobacterium Synechocystis sp. PCC 6803, specifically the crtH mutant, have been shown to accumulate this compound. oup.com Similarly, mutations in genes like lycopene (B16060) beta-cyclase (LCYB) can alter the flow of the pathway, potentially leading to the buildup of intermediates. nih.govfrontiersin.org
| Organism/Plant | Mutant/Condition | Observation |
| Synechocystis sp. PCC 6803 | crtH mutant | Accumulation of this compound among other carotenes. oup.com |
| Crypthecodinium cohnii | Cream-colored mutants | These mutants accumulate phytoene (B131915) and/or this compound. researchgate.net |
| General Plants | Mutations in lycopene cyclase genes | Can lead to altered carotenoid profiles and potential accumulation of precursors like this compound. nih.govfrontiersin.org |
While carotenoids are abundant in leaves, fruits, and flowers, the specific profile of these pigments varies significantly between organs and throughout the plant's life cycle. mdpi.comaocs.org this compound has been identified in the fruits and vegetables of several species, including corn, tomatoes, and cherries. musculoskeletalkey.com A notable finding is the significant accumulation of this compound in the roots of Rheum tataricum, a wild rhubarb species growing in semi-desert conditions. mdpi.com A comparative study showed its concentration was nearly ten times higher in the roots of R. tataricum than in the roots of a common garden rhubarb variety. mdpi.com This suggests that environmental stress, such as high salinity, may trigger its accumulation. mdpi.com The content and types of carotenoids in non-photosynthetic tissues like fruits and seeds are highly variable and influenced by developmental stages and environmental factors. aocs.org
| Plant Species | Plant Organ | Finding |
| Zea mays (Corn) | Kernels | This compound is present. musculoskeletalkey.com |
| Solanum lycopersicum (Tomato) | Fruit | This compound is present. musculoskeletalkey.com |
| Rheum tataricum (Wild Rhubarb) | Roots | High accumulation of this compound, particularly in saline, semi-desert conditions. mdpi.com |
Accumulation in Specific Plant Cultivars and Mutants
Identification in Microbial Systems (Fungi, Bacteria, Algae)
Microorganisms, including many species of fungi, bacteria, and algae, are primary producers of carotenoids. researchgate.netmdpi.com this compound is a common, albeit transient, component in the carotenoid biosynthetic pathways of these organisms.
This compound is an intermediate in the pathway that converts neurosporene (B1235373) or lycopene into bicyclic carotenoids like beta-carotene (B85742). asm.orgnih.gov Its detection is often a sign of an active carotenoid synthesis pathway. In some cases, its accumulation can be induced. For example, when the bacterium Micrococcus roseus is treated with nicotine, an inhibitor of carotenoid cyclization, it accumulates this compound. cdnsciencepub.com Similarly, the first report of this compound in 1953 noted its occurrence when the fungus Phycomyces blakeseeanus was grown with diphenylamine, which inhibits beta-carotene synthesis. wikipedia.org
Specific genera of fungi and algae are known to produce this compound. It has been reported in the fungi Neurospora crassa and Fusarium fujikuroi. nih.gov The red yeast Xanthophyllomyces dendrorhous (formerly Phaffia rhodozyma) accumulates this compound when grown at a low pH. researchgate.net Several marine yeast species of the genus Rhodotorula have also been identified as producers of this compound, among other carotenoids. nih.gov Additionally, certain mutants of the dinoflagellate Crypthecodinium cohnii are known to accumulate this compound. researchgate.net
| Microbial Kingdom | Genus/Species | Observation |
| Fungi | Phycomyces blakeseeanus | Produces this compound when synthesis of beta-carotene is inhibited. wikipedia.org |
| Fungi | Neurospora crassa | Reported to contain this compound. nih.gov |
| Fungi | Fusarium fujikuroi | Reported to contain this compound. nih.gov |
| Fungi (Yeast) | Xanthophyllomyces dendrorhous | Accumulates this compound under low pH conditions. researchgate.net |
| Fungi (Yeast) | Rhodotorula spp. (marine yeasts) | Produce intracellular carotenoids including this compound. nih.gov |
| Bacteria | Micrococcus roseus | Accumulates this compound when carotenoid synthesis is inhibited by nicotine. cdnsciencepub.com |
| Algae (Dinoflagellate) | Crypthecodinium cohnii (mutants) | Cream-colored mutants accumulate this compound. researchgate.net |
Biosynthetic Pathways and Enzymology of Beta Zeacarotene Metabolism
Position of Beta-Zeacarotene in the Carotenoid Biosynthetic Network
This compound is classified as a monocyclic carotenoid, meaning its 40-carbon backbone structure features one cyclized end-group, specifically a β-ionone ring. It is an intermediate in the carotenoid biosynthetic pathway, derived from the acyclic precursor neurosporene (B1235373). caltech.edumonarchinitiative.org The formation of this compound represents a branching point in the pathway in some organisms. While it can be a terminal product in some engineered systems, in certain red yeasts like Rhodotorula glutinis, it serves as a precursor for the synthesis of torulene (B1238558) through a desaturation reaction. caltech.edu Its synthesis precedes the formation of bicyclic carotenoids like beta-carotene (B85742) in pathways where neurosporene, rather than lycopene (B16060), is the substrate for the initial cyclization step.
Precursor Compounds and Initial Enzymatic Conversions
The generation of this compound is dependent on the successful synthesis of its immediate precursor, neurosporene, through a highly regulated series of enzymatic steps.
Following the synthesis of 15-cis-phytoene, the pathway proceeds through a sequence of desaturations and isomerizations to introduce conjugated double bonds, which form the chromophore responsible for the characteristic color of carotenoids. The specific enzymes involved in converting phytoene (B131915) to the precursors of this compound differ between bacteria and plants/cyanobacteria.
In bacteria and fungi , a single enzyme, phytoene desaturase (CrtI), typically catalyzes the four desaturation steps required to convert phytoene into lycopene, passing through neurosporene as an intermediate. frontiersin.orgaocs.org
In plants and cyanobacteria , this conversion is more complex, requiring a series of enzymes in what is known as the poly-cis pathway. nih.govfrontiersin.org Phytoene desaturase (PDS) introduces two double bonds into phytoene to form 9,15,9′-tri-cis-ζ-carotene. frontiersin.org This is followed by an isomerization step catalyzed by ζ-carotene isomerase (Z-ISO) to produce 9,9′-di-cis-ζ-carotene. frontiersin.orgresearchgate.net Subsequently, ζ-carotene desaturase (ZDS) introduces two more double bonds, and a final isomerization by carotenoid isomerase (CRTISO) yields all-trans-lycopene. aocs.orgresearchgate.net Neurosporene arises as an intermediate within this sequence. oup.com
Table 1: Key Enzymes in the Biosynthesis of Carotenoid Precursors
| Enzyme | Abbreviation | Function | Organism Type | Reference |
|---|---|---|---|---|
| Phytoene Synthase | PSY | Condenses two GGPP molecules to form 15-cis-phytoene. | Plants, Bacteria, Fungi | aocs.orgfrontiersin.org |
| Phytoene Desaturase | CrtI | Performs multiple desaturations to convert phytoene to lycopene via neurosporene. | Bacteria, Fungi | frontiersin.orgaocs.org |
| Phytoene Desaturase | PDS | Converts phytoene to 9,15,9′-tri-cis-ζ-carotene. | Plants, Cyanobacteria | frontiersin.orgresearchgate.net |
| ζ-Carotene Isomerase | Z-ISO | Isomerizes 9,15,9′-tri-cis-ζ-carotene to 9,9′-di-cis-ζ-carotene. | Plants | frontiersin.orgresearchgate.net |
| ζ-Carotene Desaturase | ZDS | Converts ζ-carotene to neurosporene and lycopene. | Plants, Cyanobacteria | aocs.orgmdpi.com |
| Carotenoid Isomerase | CRTISO | Catalyzes cis-to-trans isomerization of carotenoids, including the formation of all-trans-lycopene. | Plants | researchgate.netnih.gov |
Neurosporene is the direct acyclic substrate for the cyclization reaction that produces this compound. nih.govkegg.jpnih.gov The enzyme lycopene beta-cyclase acts on one of the two ends (the ψ-end) of the all-trans-neurosporene molecule, catalyzing an intramolecular reaction to form a β-ionone ring. rhea-db.orguniprot.org This conversion marks the synthesis of the monocyclic this compound. nih.gov
Phytoene Desaturation and Isomerization Pathways
Lycopene Cyclase Activity in this compound Formation
The cyclization of linear carotenoids is a critical branch point in the pathway, determining the type of cyclic end groups and thus the final products. nih.gov The formation of this compound is exclusively catalyzed by beta-type cyclases.
The enzyme responsible for forming the β-ionone ring is broadly known as lycopene beta-cyclase (EC 5.5.1.19). kegg.jpuniprot.org In plants, it is often designated as LCYB, while in bacteria, homologous enzymes are named CrtY or CrtL. caltech.edumybiosource.compnas.org
Functional characterization studies, often involving heterologous expression in E. coli, have elucidated the properties of this enzyme. The lycopene cyclase from Erwinia uredovora (CrtY) has been purified and studied in detail. It is a flavoprotein that contains FAD as a cofactor and requires NADH or NADPH for its activity. kegg.jpnih.govportlandpress.com The enzyme from the cyanobacterium Synechococcus sp. PCC7942 (CrtL) also contains a FAD-binding motif. nih.gov These enzymes catalyze the conversion of the linear ψ-end group of a carotenoid into a cyclic β-end group. uniprot.orguniprot.org While their name derives from their ability to convert lycopene into β-carotene (a two-step cyclization), they are also fully capable of using neurosporene as a substrate. nih.govnih.govresearchgate.net
Table 2: Properties of Characterized Lycopene Beta-Cyclases
| Source Organism | Enzyme Name | Cofactor(s) | Substrates | Products | Reference |
|---|---|---|---|---|---|
| Erwinia uredovora | CrtY | FAD, NADPH/NADH | Lycopene, Neurosporene | β-Carotene, γ-Carotene, β-Zeacarotene | nih.govportlandpress.comresearchgate.net |
| Synechococcus sp. PCC7942 | CrtL | FAD (predicted) | Lycopene, Neurosporene | β-Carotene, β-Zeacarotene | nih.govnih.gov |
| Arabidopsis thaliana | LCYB | Not specified | Lycopene | β-Carotene | nih.govmybiosource.com |
| Capsicum annuum | LCY1 (LCYB) | FAD, NADPH | Lycopene, Neurosporene | β-Carotene, β-Zeacarotene | uniprot.org |
The substrate specificity of lycopene beta-cyclase is key to the formation of this compound. The enzyme specifically recognizes the desaturated end of an appropriate carotenoid precursor. Research on the CrtL enzyme from Synechococcus demonstrated that it can convert neurosporene to the monocyclic this compound. nih.govnih.gov Crucially, the same study showed the enzyme does not cyclize ζ-carotene, indicating that desaturation of the 7-8 carbon-carbon bond (present in neurosporene and lycopene but absent in ζ-carotene) is a requirement for the cyclization reaction to occur. nih.govnih.gov
The reaction proceeds by acting on one end of the neurosporene molecule to form this compound. rhea-db.org The enzyme can also act on lycopene, which has two identical ends, to first form the monocyclic γ-carotene and then the bicyclic β-carotene. mybiosource.comresearchgate.net The ability of lycopene beta-cyclase to act on neurosporene confirms its role in the direct synthesis of this compound. uniprot.orgnih.gov
Table 3: Substrate-Product Relationships for Lycopene Beta-Cyclase
| Substrate | Number of Cyclization Steps | Product | Reference |
|---|---|---|---|
| Neurosporene | One | β-Zeacarotene | nih.govkegg.jpuniprot.org |
| Lycopene | One | γ-Carotene | researchgate.netresearchgate.net |
| γ-Carotene | One | β-Carotene | uniprot.org |
| Lycopene | Two | β-Carotene | uniprot.orgmybiosource.com |
Functional Characterization of Beta-Type Cyclases
Divergent Metabolic Fates of this compound
This compound is a monocyclic carotenoid that serves as a crucial intermediate in the biosynthesis of various other carotenoids. Its metabolic fate is not linear but rather diverges into several pathways, leading to a diversity of end-products. This divergence is primarily dictated by the enzymatic machinery present in an organism.
Conversion to Other Carotenoids (e.g., Gamma-Carotene)
A primary metabolic route for this compound involves its conversion into other bicyclic and monocyclic carotenoids. The enzyme lycopene β-cyclase (LCYB) plays a pivotal role in these transformations.
Formation of Gamma-Carotene and Beta-Carotene: In organisms possessing lycopene β-cyclase, this compound can be a substrate for the introduction of a second β-ring. The enzyme catalyzes the cyclization of the ψ-end of the this compound molecule. For instance, in the cyanobacterium Synechococcus sp. strain PCC7942, the lycopene cyclase enzyme (encoded by the crtL gene) converts neurosporene to the monocyclic this compound. nih.gov This same enzyme can then act on this compound to form bicyclic carotenes. The action of lycopene β-cyclase on one end of the acyclic precursor lycopene forms gamma-carotene, and when it acts on both ends, it produces beta-carotene. kegg.jp Similarly, it acts on neurosporene to yield this compound. kegg.jp
Formation of 7,8-dihydro-beta-carotene: Research on the lycopene beta-cyclase (LCY1) from Capsicum annuum (pepper) has shown that it can catalyze the conversion of this compound to 7,8-dihydro-beta-carotene. uniprot.org
Role in Torulene Biosynthesis: In some red yeasts like Rhodotorula and Phaffia, evidence suggests that torulene is synthesized from this compound. caltech.edu This pathway involves the desaturation of the 7,8-dihydro-ψ-end group of this compound. caltech.edu However, the specific enzyme responsible for this desaturation step has not yet been fully characterized. caltech.edu
Branching Pathways and End-Product Diversity
The cyclization of linear carotenoids like lycopene represents a significant branch point in the carotenoid biosynthetic pathway, leading to a wide array of carotenoids. researchgate.netfrontiersin.org this compound, as a monocyclic derivative of neurosporene, also stands at a metabolic crossroads, contributing to this diversity.
The diversity of end-products arising from this compound is largely dependent on the presence and substrate specificity of various enzymes, including lycopene cyclases (β- and ε-cyclases), desaturases, hydroxylases, and ketolases.
Influence of Lycopene Cyclases: The type of lycopene cyclase present is a major determinant of the subsequent metabolic path. Lycopene β-cyclase (LCYB) introduces β-rings, while lycopene ε-cyclase (LCYE) forms ε-rings. frontiersin.orgfrontiersin.org The combined action of these enzymes on linear carotenoids can lead to the formation of α-carotene (with one β-ring and one ε-ring). frontiersin.orgwikipedia.org While the direct conversion of this compound by LCYE is less commonly reported, the branching at the lycopene stage dictates the potential for different cyclic carotenoids.
Formation of Xanthophylls: Following cyclization to form carotenes like β-carotene, further modifications can occur. Hydroxylases and epoxidases can introduce oxygen-containing functional groups, converting the carotenes into xanthophylls such as zeaxanthin (B1683548) and lutein (B1675518). researchgate.netfrontiersin.org For instance, β-carotene can be hydroxylated to form zeaxanthin. frontiersin.orgnih.gov
Production in Engineered Organisms: The metabolic potential of this compound has been explored in genetically engineered E. coli. By expressing various carotenoid biosynthesis genes, researchers have been able to produce a range of carotenoids. For example, E. coli cells engineered with genes for phytoene desaturase and lycopene cyclases were found to produce this compound alongside β,β-carotene. caltech.edu This demonstrates how the introduction of specific enzymes can channel metabolism towards different end-products.
The following table summarizes the key enzymes involved in the divergent metabolism of this compound and the resulting products.
| Enzyme | Substrate | Product(s) | Organism/System |
| Lycopene β-cyclase (LCYB/CrtL) | Neurosporene | This compound | Synechococcus sp. PCC7942 nih.gov, Pantoea ananatis kegg.jp |
| Lycopene β-cyclase (LCY1) | This compound | 7,8-dihydro-beta-carotene | Capsicum annuum uniprot.org |
| Lycopene β-cyclase (LCYB) | Lycopene | Gamma-carotene, Beta-carotene | General carotenoid biosynthesis kegg.jp |
| Uncharacterized Desaturase | This compound | Torulene (proposed) | Rhodotorula, Phaffia caltech.edu |
This branching of metabolic pathways from this compound highlights the adaptability of carotenoid biosynthesis, allowing different organisms to produce a specific suite of carotenoids tailored to their physiological needs.
Genetic Regulation and Molecular Mechanisms Governing Beta Zeacarotene Biosynthesis
Transcriptional Control and Gene Expression in Carotenogenesis
The expression of genes encoding the core enzymes of the carotenoid pathway is tightly regulated. Phytoene (B131915) synthase (PSY), which catalyzes the first committed step, is a major control point. frontiersin.org Following phytoene synthesis, a series of desaturation reactions occur. In plants, this is carried out by four enzymes: phytoene desaturase (PDS), ζ-carotene isomerase (Z-ISO), ζ-carotene desaturase (ZDS), and carotenoid isomerase (CRTISO). frontiersin.orgfrontiersin.org In contrast, many bacteria and fungi utilize a single enzyme, phytoene desaturase (crtI), to convert phytoene into lycopene (B16060). frontiersin.orgnih.gov The subsequent cyclization of lycopene is catalyzed by lycopene cyclases, such as the bifunctional lycopene cyclase/phytoene synthase (crtYB), which can produce β-carotene via intermediates including β-zeacarotene. asm.orgd-nb.info
The transcription of these genes is influenced by developmental cues and environmental factors like light and temperature. numberanalytics.com For instance, in tomato fruits, the transcription of PSY-1, PDS, and ZDS is developmentally regulated, with expression levels changing as the fruit ripens. nih.gov In the yeast Xanthophyllomyces dendrorhous, the expression of crtYB and crtI is subject to transcriptional regulation by the availability of carbon sources like glucose and ethanol (B145695). d-nb.info Similarly, in the bacterium Rhodobacter sphaeroides, the crtI gene is part of an operon (crtIB) whose expression is regulated by oxygen levels. nih.gov
The regulation of these key genes directly impacts the flow of intermediates through the pathway. Overexpression of crtI in engineered Saccharomyces cerevisiae, for example, was shown to increase the conversion of phytoene to downstream products, thereby enhancing the flux towards β-carotene and altering the accumulation of intermediates. asm.org
The transcriptional control of carotenogenic genes is mediated by cis-regulatory elements, such as promoters and enhancers, which are specific DNA sequences that bind transcription factors to modulate gene expression. numberanalytics.comkoreascience.kr The identification of these elements is key to understanding how carotenoid biosynthesis is controlled.
Promoters located upstream of the coding sequences contain binding sites for transcription factors and are essential for initiating transcription. numberanalytics.com Research has focused on characterizing these promoter regions to find elements that respond to specific signals. For example, a salt-regulated element (SRE) was identified in the promoter of the lycopene β-cyclase (Lcyb) gene in the alga Dunaliella bardawil. nih.gov This element, GT1GMSCAM4, confers a salt-regulatory pattern on the gene, linking environmental stress to the upregulation of β-carotene synthesis. nih.gov Likewise, analysis of the promoters of lycopene cyclase genes (HpLCYE and HpLCYB) in Haematococcus pluvialis revealed different cis-acting elements that allow for differential regulation in response to environmental stresses. frontiersin.org The power of promoters in controlling pathway flux has been demonstrated in E. coli, where replacing the native promoters of endogenous isoprenoid pathway genes with a strong bacteriophage T5 promoter led to a significant increase in β-carotene production. nih.gov
Interactive Table 1: Examples of Regulatory Elements in Carotenoid Biosynthesis Genes Below is a table summarizing identified regulatory elements and their roles. You can filter the table by gene or regulatory element.
| Gene | Organism | Regulatory Element | Function | Reference(s) |
| Lcyb | Dunaliella bardawil | SRE (GT1GMSCAM4) | Confers salt-inducible expression | nih.gov |
| HpLCYE, HpLCYB | Haematococcus pluvialis | Various cis-acting elements | Differential regulation by environmental stress | frontiersin.org |
| Isoprenoid genes | Escherichia coli | P(T5) promoter (synthetic) | Strong constitutive expression | nih.gov |
| crtIB operon | Rhodobacter sphaeroides | puc and puf-like promoters | Oxygen regulation | nih.gov |
Regulation of Key Biosynthetic Genes (e.g., crtYB, crtI, PDS, ZDS)
Allelic Variation and Its Influence on Beta-Zeacarotene Accumulation
Natural variation within the genes of the carotenoid biosynthetic pathway can have a profound impact on the final carotenoid profile of an organism. Allelic variants of key genes can alter enzyme activity or expression levels, thereby shifting the metabolic flux and leading to the accumulation of different carotenoids, including β-zeacarotene.
In maize, for example, various "modifier genes" are known to work in concert to control carotenoid phenotypes in the seed. cuny.edufrontiersin.org A well-documented case in tomato involves the B gene, which regulates β-carotene biosynthesis. The expression of this gene is, in turn, regulated by a modifier gene known as mOB. nih.gov The presence and activity of these modifiers can significantly alter the pathway's output. Introduction of the B gene into a tomato strain that normally accumulates lycopene leads to a significant synthesis of β-carotene, which is correlated with an increase in the amounts of its precursors, γ-carotene and β-zeacarotene. nih.gov This demonstrates how a single regulatory locus can reroute the metabolic flux from lycopene towards the β-carotene branch.
Allelic variations at specific gene loci are a major source of the diversity in carotenoid content and composition observed in nature. Quantitative Trait Locus (QTL) mapping and genome-wide association studies have successfully identified key loci that control these traits.
In tomato, the B gene locus is a prime example, where its presence dramatically shifts the carotenoid profile from high lycopene to high β-carotene, with a concurrent increase in β-zeacarotene. nih.gov In melon, allelic variation in the CmAPRR2 gene has been significantly associated with the intensity of orange flesh color, which is determined by β-carotene content. researchgate.net Similarly, a specific allele of the Orange (Or) gene (CsOr) in cucumber is responsible for the accumulation of β-carotene in the fruit endocarp. nih.gov
Maize exhibits significant variation in carotenoid composition, which has been linked to polymorphisms in several key genes. Allelic variation at the lycopene epsilon-cyclase (lcyε) locus, for instance, can alter the flux between the α- and β-branches of the pathway. core.ac.uk A weak lcyε allele reduces the synthesis of α-branch carotenoids, thereby increasing the substrate available for the β-branch and leading to higher levels of β-carotene and its precursors. core.ac.uk Another important locus is crtRB1 (β-carotene hydroxylase), where certain alleles can limit the conversion of β-carotene to downstream xanthophylls, thus causing β-carotene to accumulate. core.ac.uk
Interactive Table 2: Key Gene Loci Influencing Carotenoid Composition This table details specific gene loci and the impact of their allelic variations on carotenoid profiles. Use the search box to find specific genes or organisms.
| Gene Locus | Organism | Effect of Allelic Variation | Associated Carotenoids | Reference(s) |
| B gene | Tomato | Shifts flux from lycopene to β-carotene | β-carotene, γ-carotene, β-zeacarotene | nih.gov |
| lcyε | Maize | Alters flux between α- and β-branches | α-carotene, β-carotene | frontiersin.orgcore.ac.uk |
| crtRB1 | Maize | Affects conversion of β-carotene to xanthophylls | β-carotene, Zeaxanthin (B1683548) | core.ac.uk |
| CsOr | Cucumber | Controls accumulation in fruit endocarp | β-carotene | nih.gov |
| CmAPRR2 | Melon | Associated with flesh color intensity | β-carotene | researchgate.net |
Genetic Modifiers Affecting Pathway Flux
Post-Transcriptional and Post-Translational Regulation of Enzymes
Regulation of the carotenoid biosynthetic pathway extends beyond the transcriptional level. Post-transcriptional and post-translational mechanisms provide additional layers of control, allowing for rapid and dynamic adjustments to enzyme levels and activities in response to cellular needs. frontiersin.orgnumberanalytics.com
Post-transcriptional regulation includes processes like alternative splicing and microRNA (miRNA)-mediated control, which can influence the final amount of functional enzyme produced from a gene transcript. numberanalytics.comnsfc.gov.cn Alternative splicing of the PSY transcript, for example, can generate different mRNA variants, potentially leading to proteins with distinct activities or stabilities. frontiersin.org
Post-translational regulation directly targets the enzymes themselves after they have been synthesized. This can involve protein-protein interactions, modifications, and regulated degradation. A critical example is the regulation of phytoene synthase (PSY), the pathway's rate-limiting enzyme. frontiersin.orgnih.gov The ORANGE (OR) protein has been shown to be a major post-transcriptional regulator of PSY. nih.govpnas.org OR proteins physically interact with PSY in plastids, protecting it from degradation and increasing the abundance of the active enzyme, thereby enhancing carotenoid biosynthesis. frontiersin.orgnih.govpnas.org This regulatory function of OR is counterbalanced by degradation systems within the plastid, such as the Clp protease system, which can target PSY for proteolysis. nsfc.gov.cn
More recently, another layer of post-translational control has been uncovered involving the Nudix hydrolase 23 (NUDX23). nih.gov This protein directly interacts with both PSY and geranylgeranyl diphosphate (B83284) synthase (GGPPS) in chloroplasts, enhancing their protein stability and promoting the assembly of a larger enzyme complex, which ultimately boosts carotenoid production. nih.govresearchgate.net These mechanisms demonstrate that the final output of the carotenoid pathway is not solely dependent on gene transcription but is meticulously fine-tuned by a complex interplay of regulatory processes that control the stability, activity, and interactions of the biosynthetic enzymes.
Mechanisms of Feedback Inhibition and Pathway Balancing
The biosynthesis of carotenoids, including the intermediate β-zeacarotene, is a meticulously regulated metabolic process in plants. This control is essential to manage the flow of precursors, prevent the accumulation of potentially toxic intermediates, and ensure the production of vital compounds is balanced with the plant's metabolic state. The primary regulatory strategies involve feedback inhibition and the balancing of pathway branches, which are largely governed by the activity and expression of key enzymes.
Pathway balancing is particularly critical at the lycopene cyclization step, which represents a major branch point. aocs.org Lycopene, a linear carotenoid, can be cyclized at both ends to form β-carotene (possessing two β-rings) or at one end to form δ-carotene (with one ε-ring), which is then converted to α-carotene (one β-ring and one ε-ring). bioone.org The enzymes responsible for this divergence are lycopene β-cyclase (LCYB) and lycopene ε-cyclase (LCYE). plos.orgnih.gov
The formation of β-zeacarotene occurs via the cyclization of neurosporene (B1235373) by LCYB. uniprot.org The subsequent action of a desaturase and a second cyclization by LCYB leads to β-carotene. Therefore, the activity of LCYB is paramount for β-zeacarotene synthesis. The relative expression and activity levels of LCYB and LCYE determine the metabolic flux down the β-carotene branch versus the α-carotene branch. aocs.org High LCYB activity relative to LCYE favors the synthesis of β-ring-containing carotenoids, which includes β-zeacarotene and its ultimate product, β-carotene. plos.org Conversely, if LCYE activity is prominent, the pathway is directed towards α-carotene and lutein (B1675518), thereby reducing the substrate pool for β-zeacarotene formation. mdpi.com
The regulation of these key enzymes occurs predominantly at the transcriptional level, influenced by developmental cues and environmental signals like light. mdpi.comresearchgate.net For example, the up-regulation of LCYB gene expression can dramatically increase β-carotene accumulation, as seen in certain tomato mutants. nih.gov This transcriptional control acts as a master switch, directing the flow of lycopene and balancing the production of different carotenoid classes to meet the specific needs of the tissue. nih.govmdpi.com
Data Tables
Table 1: Key Enzymes and Mechanisms in the Regulation of β-Zeacarotene Synthesis
| Regulatory Point | Enzyme/Factor | Mechanism | Impact on β-Zeacarotene Synthesis |
| Pathway Entry | Phytoene Synthase (PSY) | Feedback inhibition by downstream products (e.g., apocarotenoids like ABA). frontiersin.orgnih.gov | Reduces overall pathway flux, indirectly limiting the substrate pool for β-zeacarotene. |
| Pathway Branching | Lycopene β-Cyclase (LCYB) | Catalyzes the formation of a β-ring on neurosporene and lycopene. bioone.orguniprot.org | Directly responsible for the synthesis of β-zeacarotene. Its activity level is a primary determinant of production rate. |
| Pathway Balancing | Lycopene ε-Cyclase (LCYE) | Competes with LCYB for the substrate lycopene to produce δ-carotene (α-carotene precursor). aocs.orgmdpi.com | High LCYE activity diverts flux away from the β-carotene branch, thus decreasing potential β-zeacarotene synthesis. |
| Transcriptional Control | Transcription Factors (e.g., PIF1) | Regulate the expression of carotenoid biosynthesis genes, including PSY and LCYB, in response to signals like light. researchgate.netnih.gov | Determines the overall capacity and direction of the pathway, thereby setting the potential for β-zeacarotene accumulation. |
Ecological and Physiological Roles of Beta Zeacarotene in Non Human Biological Systems
Role in Photosynthetic Processes and Photoprotection in Plants and Cyanobacteria
In photosynthetic organisms like plants and cyanobacteria, carotenoids are essential for both harvesting light energy and protecting the photosynthetic apparatus from damage.
Carotenoids act as accessory pigments in the light-harvesting complexes of photosystems, broadening the spectral range of light absorbed for photosynthesis. frontiersin.orgwikipedia.org While β-carotene is the primary carotenoid found in the core of photosystems I and II, other carotenoids can also contribute to this function. elifesciences.org The conjugated double bond system of beta-zeacarotene allows it to absorb light energy, which can then be transferred to chlorophylls (B1240455) for use in the photosynthetic process. wikipedia.org
One of the most critical roles of carotenoids, including this compound, is photoprotection. wikipedia.org During photosynthesis, especially under high light conditions, excess energy can lead to the formation of reactive oxygen species (ROS), which can damage cellular components. mdpi.comresearchgate.net Carotenoids protect against this photooxidative damage by quenching triplet chlorophyll (B73375) states and scavenging singlet oxygen. wikipedia.orgmdpi.com The antioxidant properties of this compound, stemming from its conjugated double bond system, allow it to neutralize these harmful ROS. mdpi.comamerigoscientific.com
Research has highlighted the indispensable structural role of specific carotenoids in the assembly of photosynthetic complexes. While β-carotene is typically essential for the proper assembly of Photosystem II (PSII), studies on cyanobacteria mutants have shown that this compound can fulfill this structural requirement. oup.comresearchgate.net In mutants of Synechocystis sp. PCC 6803 where β-carotene synthesis was impaired, the presence of this compound, which has one β-ionylidene ring similar to β-carotene, was sufficient for the accumulation and assembly of PSII. oup.comresearchgate.netnih.gov This suggests that the presence of at least one β-ionylidene ring is a critical structural feature for the proper formation of the PSII complex. researchgate.netnih.gov
Protection Against Photooxidative Damage
Intermediary Function in Broader Isoprenoid and Carotenoid Metabolic Networks
Table 1: this compound in Carotenoid Biosynthesis
| Precursor | Enzyme | Product | Organism/System |
|---|---|---|---|
| Neurosporene (B1235373) | Lycopene (B16060) cyclase (CrtL/LCYB) | This compound | Synechococcus sp. PCC7942, Capsicum annuum |
| This compound | Desaturase | γ-carotene | Plants |
This table is based on data from multiple sources. google.comuniprot.orgnih.govuniprot.orgnih.gov
Influence on Organismal Development and Adaptation in Non-Human Species
The presence and metabolism of carotenoids like this compound can influence the development and adaptation of various organisms. In photosynthetic organisms, the ability to produce photoprotective carotenoids is crucial for adapting to different light environments. researchgate.net The accumulation of specific carotenoids can impact the stability and function of the photosynthetic machinery, thereby affecting growth and survival. oup.com
In some insects, such as aphids and whiteflies, carotenoids are not obtained from their diet but are synthesized de novo through genes acquired via horizontal gene transfer from fungi or endosymbiotic bacteria. nih.govnih.gov These insects produce this compound as part of a pathway leading to other carotenoids like torulene (B1238558). nih.govnih.gov These synthesized carotenoids can play roles in coloration, which may be important for camouflage or signaling. nih.gov
Chemical Ecological Significance (e.g., Role in Food Chains)
This compound plays a role in the chemical ecology of various species, particularly through its transfer in food chains. While many animals obtain carotenoids from their diet, some insects, as mentioned above, can synthesize them. nih.govnih.gov These carotenoid-producing insects can then become a source of these pigments for their predators.
For example, studies on dragonflies have found this compound in adult dragonflies but not in their larvae. researchgate.netcapes.gov.brseiken-site.or.jp It is suggested that adult dragonflies acquire this compound by feeding on aphids or other insects that synthesize this carotenoid. researchgate.netcapes.gov.brseiken-site.or.jp The carotenoids are then transferred up the food chain, reflecting the dietary habits of the organisms. researchgate.netseiken-site.or.jp The presence of this compound in these predators indicates its movement through different trophic levels.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Beta-carotene (B85742) |
| Beta-cryptoxanthin |
| This compound |
| Canthaxanthin |
| Echinenone |
| Fucoxanthin |
| Geranylgeranyl pyrophosphate (GGPP) |
| γ-carotene |
| Lutein (B1675518) |
| Lycopene |
| Myxoxanthophyll |
| Neurosporene |
| Phytoene (B131915) |
| Torulene |
Advanced Analytical Methodologies for Research on Beta Zeacarotene
Chromatographic Separation Techniques
Chromatographic techniques are indispensable for isolating beta-zeacarotene from complex biological matrices. These methods separate compounds based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) with Reversed-Phase Systems
High-Performance Liquid Chromatography (HPLC) is a cornerstone in carotenoid analysis due to its high precision and ability to resolve individual carotenoids effectively. mdpi.com Reversed-phase HPLC (RP-HPLC) is particularly favored for separating non-polar compounds like this compound. mdpi.comnih.gov
In RP-HPLC, a non-polar stationary phase, typically a C18 or C30 column, is used in conjunction with a polar mobile phase. mdpi.comnih.gov The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Due to their high hydrophobicity, carotenoids like this compound have a strong affinity for the non-polar stationary phase, which can lead to long analysis times. waters.com To address this, mobile phase compositions are carefully optimized. Common mobile phases are mixtures of solvents like acetonitrile, methanol, and tetrahydrofuran (B95107). cabidigitallibrary.orgresearchgate.net The use of C30 columns is particularly effective for the separation of carotene isomers. nih.gov
The identification of this compound in HPLC analysis is often confirmed by comparing its retention time with that of a known standard. cabidigitallibrary.org Furthermore, coupling HPLC with a photodiode array (PDA) detector allows for the acquisition of UV-Vis spectra, providing additional structural information for identification. researchgate.net The first identification of this compound in natural sources supported by mass spectrometry (MS) data was achieved using HPLC-PDA-MS/MS. researchgate.net
Table 1: HPLC Systems for this compound Analysis
| Feature | Description |
| Stationary Phase | C18 or C30 reversed-phase columns mdpi.comnih.gov |
| Mobile Phase | Mixtures of acetonitrile, methanol, tetrahydrofuran cabidigitallibrary.orgresearchgate.net |
| Detection | Photodiode Array (PDA) for UV-Vis spectra, Mass Spectrometry (MS) for mass data researchgate.net |
| Identification | Comparison of retention time with standards, UV-Vis spectra, and mass spectral data cabidigitallibrary.orgresearchgate.net |
Supercritical Fluid Chromatography (SFC) for Carotenoid Profiling
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for carotenoid analysis, offering advantages such as reduced solvent consumption and shorter analysis times. mdpi.comresearchgate.net In SFC, a supercritical fluid, most commonly carbon dioxide (CO2), is used as the mobile phase. The high solubility of carotenoids in supercritical CO2 facilitates their separation.
SFC is particularly well-suited for the analysis of non-polar compounds like this compound. waters.com The technique has been successfully used for the separation of various carotenoids, including those found in palm oil. scirp.orgresearchgate.net The addition of a small percentage of an organic modifier, such as ethanol (B145695) or methanol, to the supercritical CO2 mobile phase can further optimize the separation. scirp.orgresearchgate.net
Modern SFC systems can be coupled with various detectors, including UV-Vis and mass spectrometry, for comprehensive carotenoid profiling. researchgate.net A two-dimensional approach combining SFC with reversed-phase ultra-high-performance liquid chromatography (RP-UHPLC) has been shown to efficiently separate a large number of carotenoids, including this compound. mdpi.com
Thin-Layer Chromatography (TLC) in Carotenoid Analysis
Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile technique used for the separation and identification of carotenoids. uoradea.rocabidigitallibrary.org In TLC, a stationary phase, such as silica (B1680970) gel, is coated on a flat plate, and a solvent system (mobile phase) moves up the plate by capillary action. uoradea.rowjbphs.com
For the analysis of beta-carotene (B85742) and related compounds, silica gel plates are commonly used as the stationary phase. uoradea.rowjbphs.com The choice of the mobile phase is critical for achieving good separation. Various solvent systems, often containing hexane (B92381) and acetone (B3395972), have been examined. uoradea.rowjbphs.com The separated carotenoids appear as colored spots on the TLC plate, and their identification can be made by comparing their retardation factor (Rf) values with those of standards. uoradea.ro TLC is a valuable tool for preliminary screening and can be used in combination with other techniques for more detailed analysis. mdpi.com
Table 2: TLC Systems for Carotenoid Analysis
| Component | Description |
| Stationary Phase | Silica gel plates uoradea.rowjbphs.com |
| Mobile Phase | Hexane, Acetone, or mixtures thereof uoradea.rowjbphs.com |
| Identification | Comparison of Rf values with standards uoradea.ro |
Spectroscopic Characterization Approaches
Spectroscopic methods provide valuable information about the chemical structure and concentration of this compound. These techniques are often used in conjunction with chromatographic methods for comprehensive analysis.
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantification
Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantification of carotenoids. nih.gov The method is based on the principle that carotenoids absorb light in the visible region of the electromagnetic spectrum due to their conjugated polyene systems. ijfmr.com
This compound, like other carotenoids, exhibits a characteristic UV-Vis absorption spectrum with distinct maxima. nih.govjst.go.jp The UV-Vis spectrum of this compound shows absorption maxima that indicate a chromophore with eight conjugated double bonds in the polyene chain and one in the end group. nih.gov The wavelength of maximum absorbance (λmax) can be used for quantification. For instance, the λmax for beta-carotene in acetone is around 453 nm. nih.gov By measuring the absorbance of a sample extract at the appropriate wavelength and using a standard calibration curve, the concentration of this compound can be determined. tind.iotind.io
Applications of Near-Infrared (NIR) and Fourier-Transform Infrared (FTIR) Spectroscopy
Near-Infrared (NIR) and Fourier-Transform Infrared (FTIR) spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule.
NIR Spectroscopy operates in the wavelength range of 780 to 2500 nm and measures the interaction of electromagnetic radiation with the vibrational properties of chemical bonds. mdpi.com It has been explored for the evaluation of carotenoid content in various samples. nih.gov NIR spectroscopy offers a rapid and non-destructive method for analysis. mdpi.com
FTIR Spectroscopy provides a detailed "fingerprint" of a molecule by measuring the absorption of infrared radiation at different frequencies. This technique has been used to study the structure of carotenoids. nih.gov The FTIR spectrum of a carotenoid cation can serve as a useful marker for studying its reactions. nih.gov In the analysis of plant extracts, characteristic peaks in the FTIR spectrum can be attributed to the C=C stretching vibrations of the polyene chain and other functional groups of carotenoids. mdpi.com For example, the region around 1550–1600 cm⁻¹ is associated with C=C double bond stretching vibrations in β-carotene. mdpi.com
Table 3: Spectroscopic Data for Carotenoid Analysis
| Technique | Wavelength/Wavenumber Range | Information Obtained |
| UV-Vis | 400-500 nm ijfmr.com | Quantification, Chromophore information nih.govnih.gov |
| NIR | 780-2500 nm mdpi.com | Carotenoid content evaluation nih.gov |
| FTIR | Mid-infrared region | Functional groups, Molecular structure nih.govmdpi.com |
Mass Spectrometry (MS) for Identification and Structural Elucidation
Mass spectrometry (MS) has become an indispensable tool for the analysis of carotenoids, including this compound. nih.govresearchgate.net It provides crucial information on molecular weight and structural features, complementing data from other analytical techniques like UV-Vis spectroscopy. nih.govresearchgate.net The inherent instability and structural similarity among carotenoids necessitate reliable and powerful analytical methods for their identification and quantification, a role effectively filled by MS and its hyphenated techniques. nih.govresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of complex carotenoid mixtures. nih.govresearchgate.net The coupling of LC with MS allows for the separation of individual carotenoids prior to their detection and identification by the mass spectrometer, thereby reducing matrix effects that can arise from co-eluting compounds. chromatographyonline.com
Several ionization techniques are employed in the LC-MS analysis of carotenoids, with Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) being the most common. nih.govresearchgate.net APCI typically yields protonated molecules [M+H]⁺ for both carotenes and xanthophylls. nih.gov In contrast, ESI can produce a variety of molecular ions depending on the carotenoid's structure; for instance, carotenes predominantly show the molecular ion M⁺•. nih.gov The choice of ionization method can significantly influence the resulting mass spectrum and the types of ions observed.
A key application of LC-MS is the identification of this compound in various natural sources. For the first time, the presence of this compound in Amazonian fruits was confirmed using HPLC-PDA-MS/MS, highlighting the technique's capability in identifying carotenoids in complex food matrices. nih.govresearchgate.netcapes.gov.br In these analyses, a C30 column is often preferred over a C18 column for its superior ability to separate structural isomers and hydrophobic, long-chain compounds. nih.gov
The development of advanced LC-MS/MS methods has further enhanced the sensitivity and selectivity of carotenoid analysis. For example, a comprehensive two-dimensional LC system coupled with a triple quadrupole mass spectrometer has been used for the characterization of native carotenoids in red chili pepper and the quantification of beta-carotene at sub-ppm levels. chromatographyonline.com Such methods often utilize Multiple Reaction Monitoring (MRM) for targeted analysis, which improves selectivity and reduces the need for extensive sample cleanup. chromatographyonline.com
Table 1: Typical Ions of this compound in LC-MS Analysis
| Ionization Mode | Precursor Ion | Molecular Formula | Reference |
| ESI Positive | [M]⁺ | C₄₀H₅₈ | nih.gov |
| APCI Positive | [M+H]⁺ | C₄₀H₅₉⁺ | nih.gov |
This table summarizes the common precursor ions observed for this compound in different ionization modes.
Tandem Mass Spectrometry (MS/MS) for Fragment Analysis
Tandem mass spectrometry (MS/MS) is a powerful extension of mass spectrometry that provides detailed structural information through the fragmentation of selected precursor ions. nih.govresearchgate.net This technique is particularly valuable for distinguishing between isomeric carotenoids, which often have identical molecular weights. nih.gov
In a typical MS/MS experiment, a precursor ion of this compound (e.g., the [M]⁺• or [M+H]⁺ ion) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to elucidate the structure of the original molecule.
The fragmentation pattern of this compound provides characteristic ions that aid in its identification. For instance, in positive ion APCI MS/MS, the protonated molecule of beta-carotene, a structurally similar carotenoid, shows characteristic losses of toluene (B28343) (92 Da). nih.govnih.gov While specific fragmentation data for this compound is less commonly reported, general fragmentation patterns of carotenes can be inferred. The fragmentation of the polyene chain is a common feature in the MS/MS spectra of carotenoids. nih.gov
A study utilizing LC-ESI-QTOF-MS/MS provided detailed fragmentation data for this compound. The analysis was performed in positive ESI mode, with a collision energy of 20 eV. The resulting MS/MS spectrum revealed a series of fragment ions that are characteristic of the this compound structure.
Table 2: Selected MS/MS Fragment Ions of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Neutral Loss | Reference |
| 538.45 | 444.38 | Toluene (C₇H₈) | nih.gov |
| 538.45 | 457 | Not Specified | nih.gov |
| 538.45 | 413 | Not Specified | nih.gov |
| 538.45 | 137 | Not Specified | nih.gov |
| 538.45 | 177 | Not Specified | nih.gov |
This table presents some of the key fragment ions observed in the tandem mass spectrum of this compound and the corresponding neutral losses, which are instrumental in its structural elucidation. The data is based on general carotene fragmentation and specific beta-carotene data due to limited specific this compound fragmentation literature.
The unique fragmentation patterns obtained from MS/MS analysis, when combined with chromatographic and UV-Vis spectral data, provide a high degree of confidence in the identification and structural characterization of this compound. nih.gov
Optimized Sample Preparation and Extraction Protocols for this compound
The accurate analysis of this compound is highly dependent on the methods used for its extraction from the sample matrix. The primary goals of these protocols are to efficiently release the carotenoid from the sample while minimizing degradation and isomerization. amerigoscientific.com
Solvent-Based Extraction Methods
Conventional solvent extraction remains a widely used technique for isolating carotenoids. The choice of solvent is critical and depends on the polarity of the target compound and the nature of the sample matrix. For the non-polar this compound, a variety of organic solvents and their mixtures are employed.
Commonly used solvents for carotenoid extraction include acetone, hexane, ethanol, and dichloromethane. nih.govnih.gov Acetone is often favored for its ability to extract a broad range of carotenoids. submit4journal.com Studies have shown that for pumpkin samples, acetone provided better extraction efficiency for β-carotene compared to other solvents like cyclohexane. submit4journal.com The selection of the solvent system can also impact the subsequent analytical steps. For instance, while tetrahydrofuran (THF) shows high solubility for β-carotene, its compatibility with biological systems can be a concern. nih.gov
The efficiency of solvent extraction can be enhanced by various methods, including Soxhlet extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE). cabidigitallibrary.org UAE has been shown to be a promising and sustainable technique for recovering β-carotene from microalgae and carrots. researchgate.net
Table 3: Comparison of Solvents for Carotenoid Extraction
| Solvent/Solvent System | Target Matrix | Key Findings | Reference |
| Acetone | Pumpkin | Higher extraction efficiency for β-carotene compared to other solvents. | submit4journal.com |
| n-Hexane | Sunflower Waste | Used as a standard solvent for comparison with green solvents. | nih.gov |
| Dichloromethane/Hexane Mixture | General | Used for dissolving β-carotene. | nih.gov |
| Acetonitrile/Methanol/Chloroform | General | Used for dissolving β-carotene and β-apo-8´-carotenal. | nih.gov |
This table highlights different solvents and their applications in the extraction of carotenoids, providing insights into solvent selection for this compound.
Enzymatic Extraction Techniques
Enzyme-assisted extraction (EAE) has emerged as a green and efficient alternative to conventional solvent-based methods. mdpi.com This technique utilizes enzymes to break down the plant cell wall, which is primarily composed of cellulose, hemicellulose, and pectin, thereby facilitating the release of intracellular carotenoids. mdpi.com EAE is performed under mild conditions, which helps to preserve the integrity of the target compounds. mdpi.com
A variety of enzymes, including cellulases, pectinases, and xylanases, are used in EAE, often in combination to achieve a synergistic effect. mdpi.comakjournals.com For example, a mixture of cellulase (B1617823) and endo-xylanase was found to be effective in extracting carotenoids from tomato peels. akjournals.com The efficiency of EAE is influenced by several factors, including enzyme concentration, temperature, pH, and incubation time. akjournals.comtandfonline.com
Research has demonstrated the effectiveness of EAE for various carotenoid-rich materials. In one study, using a multi-enzyme complex (Viscozyme®) in combination with a green solvent significantly improved the extraction of carotenoids from sunflower waste. nih.gov Another study on pumpkin showed that cellulase was more effective than pectinase (B1165727) for extracting carotenoids from the whole fruit. tandfonline.com
Table 4: Examples of Enzyme-Assisted Extraction of Carotenoids
| Enzyme(s) | Target Matrix | Key Findings | Reference |
| Cellulase and Pectinase | Pumpkin | Cellulase was more effective for whole pumpkin; pectinase was better for the peel. | tandfonline.com |
| Cellulase and Endo-xylanase | Tomato Peels | A mixture of these enzymes maximized the extraction of total carotenoids, β-carotene, and lycopene (B16060). | akjournals.com |
| Viscozyme® | Sunflower Waste | Improved carotenoid extraction when used with a green solvent. | nih.gov |
| Pectinase | General | Enzyme concentration affects both the extraction of β-carotene and the antioxidant activity of the extract. | mdpi.com |
This table showcases the application of different enzymes in the extraction of carotenoids from various sources, illustrating the potential of EAE for this compound.
Considerations for Sample Stability and Isomerization
This compound, like other carotenoids, is susceptible to degradation and isomerization when exposed to light, heat, and oxygen. amerigoscientific.comscielo.br Therefore, it is crucial to take precautions during sample preparation and extraction to maintain the integrity of the analyte. nih.gov
Key considerations for ensuring the stability of this compound include:
Protection from Light: Samples and extracts should be protected from light by using amber glassware or by working under subdued or colored lighting (e.g., yellow or red light). nih.gov
Temperature Control: Elevated temperatures can lead to thermal degradation and isomerization. nih.gov If evaporation of solvents is necessary, it should be performed at low temperatures (e.g., below 40°C). nih.gov
Exclusion of Oxygen: To prevent oxidation, samples should be handled under an inert atmosphere, such as nitrogen or argon. nih.gov The addition of antioxidants, like butylated hydroxytoluene (BHT), to extraction solvents can also help to minimize oxidative degradation, although its necessity may depend on the specific conditions. nih.govdiva-portal.org
Avoidance of Extreme pH: Exposure to acidic or alkaline conditions can promote the degradation of carotenoids. nih.gov
Isomerization, the conversion of the all-trans isomer to various cis isomers, is a significant concern as it can alter the biological activity and analytical profile of this compound. nih.gov The use of mild extraction conditions, such as those employed in EAE, can help to minimize isomerization. It is also important to analyze samples as quickly as possible after extraction to reduce the potential for isomerization in solution. nih.gov
Integration of Multiple Analytical Platforms for Comprehensive Carotenoid Research
The comprehensive analysis of carotenoids, including this compound, is a complex task due to the structural diversity, varying polarity, and susceptibility of these compounds to isomerization and degradation. researchgate.net No single analytical technique can provide a complete qualitative and quantitative profile of carotenoids in a complex biological matrix. Therefore, researchers increasingly rely on the integration of multiple analytical platforms to overcome the limitations of individual methods and achieve a thorough characterization of carotenoid composition. mdpi.com This integrated, or "hyphenated," approach combines the separation power of chromatography with the detailed identification capabilities of various spectroscopic and spectrometric techniques. mdpi.comudl.cat
The cornerstone of carotenoid analysis is high-performance liquid chromatography (HPLC) and its advanced version, ultra-high-performance liquid chromatography (UHPLC). mdpi.comcreative-proteomics.com These techniques are considered the gold standard for separating individual carotenoids from complex mixtures. mdpi.com The choice of the stationary phase is critical, with C18 and particularly C30 columns being widely used. C30 columns offer enhanced shape selectivity, which is crucial for resolving geometric isomers and carotenoids with similar polarities. udl.catacs.orgnih.gov
While chromatography excels at separation, mass spectrometry (MS) is indispensable for the identification and structural characterization of the separated compounds. creative-proteomics.com When coupled with HPLC (LC-MS), it becomes a powerful tool for carotenoid analysis. nih.gov Atmospheric pressure chemical ionization (APCI) is a frequently used ionization source for less polar carotenoids like carotenes, while electrospray ionization (ESI) is also common. mdpi.comnih.gov Tandem mass spectrometry (LC-MS/MS) further enhances identification by analyzing the fragmentation patterns of parent ions, which can help differentiate between carotenoids with the same molecular mass. udl.cat
For unambiguous structural elucidation, especially when dealing with stereoisomers that may not be distinguishable by MS alone, Nuclear Magnetic Resonance (NMR) spectroscopy is employed. acs.org The online coupling of HPLC with NMR (HPLC-NMR) allows for the definitive identification of each separated isomer. acs.org This is particularly important for understanding the specific biological roles of different isomers.
Raman spectroscopy offers a non-destructive method for identifying carotenoids. mdpi.comnih.gov Its sensitivity is enhanced by the polyene chain structure common to all carotenoids. mdpi.com This technique can provide a characteristic "fingerprint" of carotenoids and can be used for in-situ analysis within biological tissues. frontiersin.org Integrating Raman spectroscopy with chromatographic methods provides complementary data for a more confident identification.
The synergy of these platforms allows for a multi-faceted analysis. For instance, a typical workflow might involve initial separation using HPLC or UHPLC, followed by detection with a photodiode array (PDA) detector for preliminary quantification based on UV-Vis absorbance spectra. creative-proteomics.com The eluent would then pass to a mass spectrometer for molecular weight determination and fragmentation analysis, and in some cases, to an NMR instrument for definitive structural confirmation. creative-proteomics.comacs.org This integrated approach ensures that complex carotenoid profiles, such as those containing this compound alongside its precursors and isomers like β-carotene, γ-carotene, and lycopene, are accurately and comprehensively characterized. researchgate.net
Table 1: Comparison of Key Analytical Platforms in Carotenoid Research
| Analytical Platform | Principle | Primary Application in Carotenoid Research | Strengths | Limitations |
|---|---|---|---|---|
| HPLC / UHPLC | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of individual carotenoids and their isomers from complex mixtures. mdpi.comudl.cat | High resolution and precision; adaptable to various matrices. mdpi.com | Limited identification capabilities on its own; can be time-consuming. |
| Mass Spectrometry (MS) | Ionization of compounds and separation of ions based on their mass-to-charge ratio. | Identification and structural characterization based on molecular weight and fragmentation patterns. creative-proteomics.com | High sensitivity and specificity; provides molecular weight information. researchgate.net | May not differentiate between some isomers; ionization efficiency can vary. mdpi.comacs.org |
| NMR Spectroscopy | Interaction of atomic nuclei with an external magnetic field. | Unambiguous structural elucidation, including the determination of stereoisomerism. acs.org | Provides detailed structural information for definitive identification. acs.org | Relatively low sensitivity compared to MS; requires higher analyte concentrations. acs.org |
| Raman Spectroscopy | Inelastic scattering of monochromatic light, revealing vibrational modes of molecules. | Non-destructive identification and characterization, including in-situ analysis. mdpi.comfrontiersin.org | Non-destructive; requires minimal sample preparation; provides a unique molecular fingerprint. mdpi.comnih.gov | Can be affected by fluorescence from the sample matrix; quantification can be complex. mdpi.com |
Table 2: Findings from Integrated Analytical Approaches in Carotenoid Research
| Integrated Platform | Research Focus | Key Findings & Applications |
|---|---|---|
| HPLC-DAD-MS | Comprehensive profiling of carotenoids in various food and biological samples. | Routinely used to separate, quantify (via DAD), and identify (via MS) a wide range of carotenoids in a single run. mdpi.com Enables characterization of complex mixtures in items like peppers and tomatoes. shimadzu.com |
| HPLC-APCI-MS/MS | Identification of carotenoids and their isomers in fruits and insects. | Allows for the differentiation of carotenoids with identical molecular masses through specific fragmentation patterns. Product ions from the elimination of specific groups from the end-rings (e.g., in β-carotene and γ-carotene) are used for identification. nih.gov |
| HPLC-NMR | Unambiguous identification of lutein (B1675518) and zeaxanthin (B1683548) stereoisomers in spinach and retina. | Successfully provided definitive structural elucidation of carotenoid stereoisomers that could not be distinguished by MS alone, which is crucial for understanding their roles in age-related macular degeneration. acs.org |
| SFE-SFC-MS | Online extraction and analysis of carotenoids in Capsicum cultivars. | This integrated system improves precision and reduces sample contamination by combining supercritical fluid extraction (SFE) and supercritical fluid chromatography (SFC) with MS detection for a streamlined workflow. shimadzu.com |
| Raman Spectroscopy & HPLC | Validation of non-destructive carotenoid detection in watermelon peel. | Resonance Raman confirmed the presence of lutein and β-carotene as major pigments, with results validated by a sensitive HPLC method using a C30 column. This demonstrates the power of combining a rapid, non-destructive technique with a robust separation method. frontiersin.org |
Q & A
Basic Research Questions
Q. What analytical techniques are most effective for identifying and quantifying beta-Zeacarotene in complex plant matrices?
- Methodological Guidance : High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) is widely used for carotenoid separation and quantification. Validate methods using reference standards and calibration curves, ensuring retention time consistency and spectral purity matching . For plant extracts, include saponification steps to remove interfering lipids and improve accuracy .
- Key Considerations : Optimize mobile phase composition (e.g., methanol/MTBE/water gradients) to resolve this compound from structural analogs like alpha-Zeacarotene .
Q. How can researchers distinguish this compound from other carotenoids in spectroscopic analyses?
- Methodological Guidance : Use UV-Vis spectroscopy to identify characteristic absorption maxima (e.g., this compound typically shows peaks at ~450 nm). Confirm structural distinctions via mass spectrometry (LC-MS/MS) by analyzing fragmentation patterns and molecular ion peaks .
- Data Validation : Cross-reference spectral data with published libraries or isolated standards to minimize misidentification .
Q. What experimental designs are appropriate for studying this compound’s antioxidant activity in vitro?
- Methodological Guidance : Employ assays like DPPH radical scavenging or ORAC (oxygen radical absorbance capacity) to quantify antioxidant potential. Normalize results against total carotenoid content and include positive controls (e.g., ascorbic acid) .
- Bias Mitigation : Replicate experiments across multiple batches to account for natural variability in plant-derived samples .
Advanced Research Questions
Q. How do environmental stressors (e.g., light, temperature) affect this compound stability during extraction and storage?
- Methodological Guidance : Conduct accelerated stability studies under controlled conditions (e.g., ICH Q1A guidelines). Monitor degradation kinetics via HPLC and identify degradation products using high-resolution MS .
- Contradiction Analysis : If stability data conflict across studies, evaluate differences in extraction solvents (polar vs. nonpolar) or antioxidant additives (e.g., BHT) .
Q. What computational models predict this compound’s interactions with cellular receptors or enzymes?
- Methodological Guidance : Use molecular docking simulations (e.g., AutoDock Vina) to explore binding affinities with targets like retinol-binding proteins. Validate predictions with in vitro assays (e.g., competitive binding studies) .
- Theoretical Frameworks : Ground models in existing carotenoid metabolism pathways, such as the cleavage of beta-carotene by BCO1 enzymes .
Q. How can researchers resolve contradictions in this compound’s bioavailability across in vivo models?
- Methodological Guidance : Compare absorption rates in different animal models (e.g., rodents vs. zebrafish) using isotope-labeled tracers. Control for dietary fat intake, which significantly impacts carotenoid uptake .
- Statistical Rigor : Apply multivariate analysis to isolate variables (e.g., gut microbiota composition) influencing bioavailability disparities .
Q. What hybrid methodologies optimize the synthesis of this compound derivatives for functional studies?
- Methodological Guidance : Combine chemical synthesis (e.g., Wittig reactions for polyene chain elongation) with biotechnological approaches (e.g., engineered microbial strains). Characterize products via NMR and circular dichroism for stereochemical confirmation .
- Reproducibility : Document synthetic protocols in detail, including solvent purity and catalyst ratios, to enable replication .
Methodological Best Practices
- Data Reproducibility : Provide raw datasets (e.g., chromatograms, spectral profiles) as supplementary materials .
- Theoretical Alignment : Anchor research questions in carotenoid biochemistry literature, addressing gaps such as this compound’s role in non-photosynthetic tissues .
- Ethical Standards : For in vivo studies, justify sample sizes and adhere to institutional animal care protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
